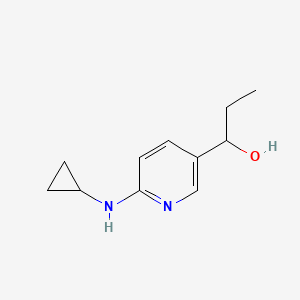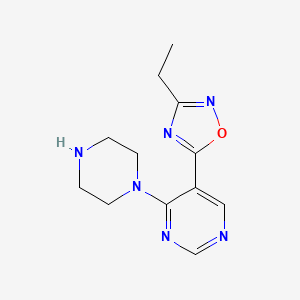![molecular formula C6H4BrIN4 B15057096 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine CAS No. 1427502-20-2](/img/structure/B15057096.png)
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors followed by halogenation. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. The cyclization process is often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and iodine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,5-A]pyrazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-iodoimidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrazin-8-amine, 1-bromo-3-(2S)-2-pyrrolidinyl-
Uniqueness
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This dual halogenation is less common in similar compounds, making it a valuable compound for specific chemical and biological studies .
Propiedades
Número CAS |
1427502-20-2 |
|---|---|
Fórmula molecular |
C6H4BrIN4 |
Peso molecular |
338.93 g/mol |
Nombre IUPAC |
3-bromo-1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-6-11-4(8)3-5(9)10-1-2-12(3)6/h1-2H,(H2,9,10) |
Clave InChI |
MITPLXDCNLKKEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(N=C2Br)I)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





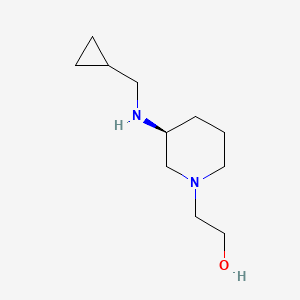
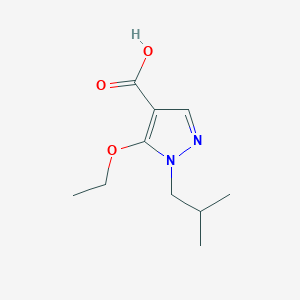
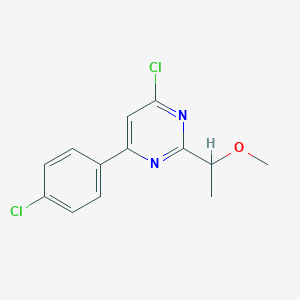

![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
